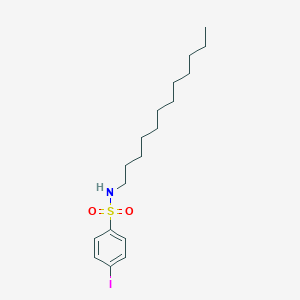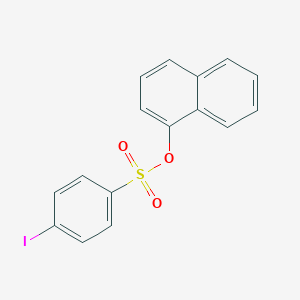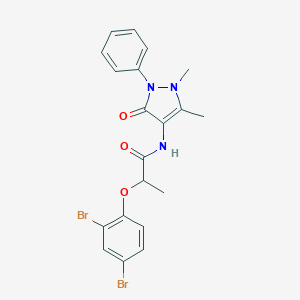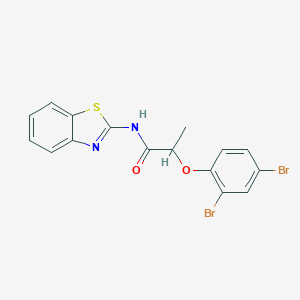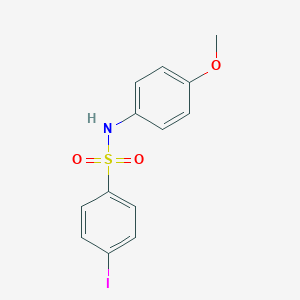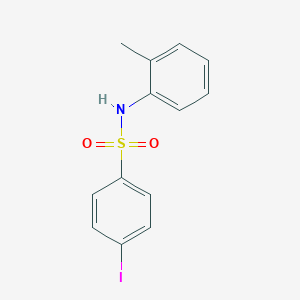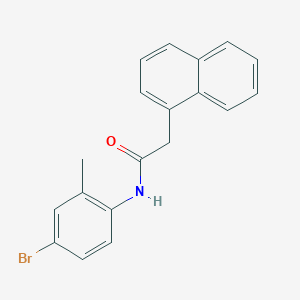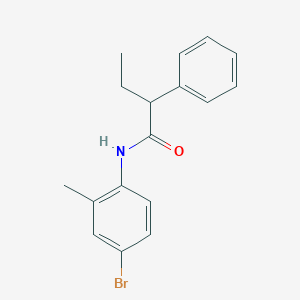
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide, also known as MBX-8025, is a synthetic compound that has gained attention due to its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists and has been studied for its effects on lipid metabolism and inflammation. In
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been studied extensively for its potential therapeutic applications in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and atherosclerosis. It has been shown to improve lipid metabolism and reduce inflammation in preclinical studies.
Wirkmechanismus
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a PPAR agonist that activates PPARα and PPARδ receptors. PPARs are transcription factors that play a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα and PPARδ receptors by N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and Physiological Effects
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to have several biochemical and physiological effects in preclinical studies. It improves lipid metabolism by increasing fatty acid oxidation and decreasing triglyceride synthesis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to improve insulin sensitivity and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, there are also some limitations to using N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established. Additionally, it may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide. One area of interest is its potential therapeutic applications in NAFLD and NASH. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Finally, there is a need for more research on the long-term effects of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide on lipid metabolism, inflammation, and glucose homeostasis.
Conclusion
In conclusion, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a synthetic compound that has potential therapeutic applications in various diseases, including NAFLD, NASH, and atherosclerosis. It activates PPARα and PPARδ receptors, leading to improved lipid metabolism and reduced inflammation. While it has several advantages for lab experiments, its safety and efficacy in humans are not yet established. Further research is needed to fully understand its potential therapeutic applications and long-term effects.
Synthesemethoden
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with hexadecanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Eigenschaften
Molekularformel |
C24H38N2OS |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(27)25-24-26-23-20(2)17-16-18-21(23)28-24/h16-18H,3-15,19H2,1-2H3,(H,25,26,27) |
InChI-Schlüssel |
CZSDUJFIZYOGST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




